ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C27H24N2O5 and a molecular weight of 456.49 g/mol . This compound is characterized by the presence of a quinoline ring, a benzoate ester, and dimethoxyphenyl groups, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-(2,4-dimethoxyphenyl)-4-quinolinecarboxylic acid with ethyl 2-aminobenzoate under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the benzoate ester, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate: Similar structure but with a different substitution pattern on the phenyl ring.
2,4-Disubstituted thiazoles: These compounds also exhibit a range of biological activities, including antibacterial and antifungal properties.
Uniqueness
ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit inflammatory enzymes sets it apart from other similar compounds.
Properties
Molecular Formula |
C27H24N2O5 |
---|---|
Molecular Weight |
456.5g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H24N2O5/c1-4-34-27(31)20-10-6-8-12-23(20)29-26(30)21-16-24(28-22-11-7-5-9-18(21)22)19-14-13-17(32-2)15-25(19)33-3/h5-16H,4H2,1-3H3,(H,29,30) |
InChI Key |
PTTLDDAUBPYSCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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